

Solubility of 3,5-Dinitropyridine in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dinitropyridine

Cat. No.: B058125

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of **3,5-dinitropyridine** in common organic solvents, a critical parameter for its application in research and development, particularly in the synthesis of novel compounds and energetic materials. A comprehensive review of existing scientific literature and chemical databases reveals a notable absence of quantitative solubility data for the parent **3,5-dinitropyridine**. This document provides a detailed, standardized experimental protocol for determining the solubility of crystalline organic compounds, enabling researchers to generate the necessary data for **3,5-dinitropyridine**. Furthermore, to provide a valuable point of reference, this guide presents available quantitative solubility data for the structurally related compound, **2,6-diamino-3,5-dinitropyridine**, in several common organic solvents. The synthesis of **3,5-dinitropyridine** is also outlined, offering a complete workflow for researchers.

Introduction

3,5-Dinitropyridine is a heterocyclic aromatic compound containing two nitro groups, which impart significant electron-withdrawing properties to the pyridine ring. This electronic structure makes it a valuable precursor in the synthesis of various functionalized pyridines and energetic materials. Understanding its solubility in common organic solvents is fundamental for optimizing reaction conditions, purification processes such as crystallization, and for the development of formulations.

Despite its importance, a thorough search of the scientific literature and chemical databases indicates a lack of published quantitative solubility data for **3,5-dinitropyridine**. This guide aims to bridge this knowledge gap by providing a robust experimental methodology for solubility determination and by presenting data for a closely related analogue to inform initial experimental design.

Quantitative Solubility Data (Reference Compound)

In the absence of specific quantitative solubility data for **3,5-dinitropyridine**, the following table presents the mole fraction solubility (x_2) of the structurally similar compound, 2,6-diamino-**3,5-dinitropyridine**, in several common organic solvents at various temperatures. This data can serve as a useful, albeit approximate, guide for solvent selection in studies involving **3,5-dinitropyridine**. It is crucial to note that the presence of two amino groups in 2,6-diamino-**3,5-dinitropyridine** will significantly influence its solubility profile compared to the parent compound due to differences in polarity and hydrogen bonding capabilities.

Table 1: Mole Fraction Solubility (x_2) of 2,6-Diamino-**3,5-dinitropyridine** in Various Organic Solvents[1][2][3]

Temperature (K)	N,N-Dimethylformamide (DMF)	Dimethyl Sulfoxide (DMSO)	Ethanol	Methanol
293.15	-	-	-	0.00184
298.15	-	-	-	0.00260
304.15	0.01505	0.00150	-	-
305.15	-	-	0.00190	-
306.15	0.01518	-	-	-
309.15	0.01532	-	-	-
310.15	-	-	0.00280	-
311.15	0.02177	-	-	-
314.15	0.02843	-	-	-
315.15	-	-	0.00420	-
317.15	0.03607	-	-	-
318.15	-	-	-	0.00915
320.15	0.04331	-	0.00630	-
323.15	0.05325	-	-	-
325.15	-	-	0.00890	-
327.15	0.06382	-	-	-
329.15	0.06905	-	-	-
330.15	-	-	0.01250	-
331.15	0.07470	-	-	-
333.15	0.08032	-	-	-
335.15	-	-	0.01780	-
336.15	0.08835	-	-	-

339.15	0.10645	0.00780	-	0.03140
340.15	-	-	0.02500	-
357.15	-	-	-	-

Data extracted from the Journal of Chemical & Engineering Data.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocol: Determination of Solubility

The following is a detailed methodology for the gravimetric determination of the solubility of a solid organic compound, such as **3,5-dinitropyridine**, in an organic solvent. This method is a standard and reliable approach for generating accurate solubility data.

3.1. Materials and Equipment

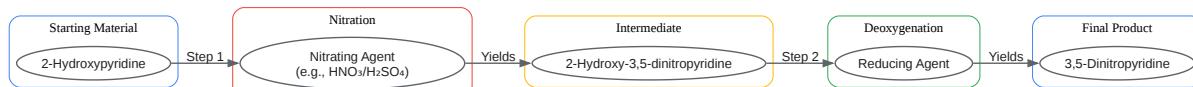
- **3,5-Dinitropyridine** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.0001 g)
- Constant temperature water bath or incubator
- Vials with screw caps
- Magnetic stirrer and stir bars
- Syringe filters (e.g., 0.45 μ m PTFE)
- Volumetric flasks
- Pipettes
- Oven

3.2. Procedure

- Sample Preparation: Accurately weigh an excess amount of **3,5-dinitropyridine** and place it into a series of vials. The presence of undissolved solid is essential to ensure a saturated solution is achieved.
- Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.
- Equilibration: Tightly cap the vials and place them in a constant temperature bath. Stir the mixtures vigorously using a magnetic stirrer for a sufficient period to reach equilibrium. The time required for equilibration should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the supernatant remains constant). A minimum of 24 hours is often recommended.
- Phase Separation: Once equilibrium is reached, stop the stirring and allow the solid to settle at the bottom of the vials for at least 2 hours while maintaining the constant temperature.
- Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette and pass it through a syringe filter to remove any suspended solid particles.
- Gravimetric Analysis: Transfer the filtered supernatant to a pre-weighed container. Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of **3,5-dinitropyridine** until a constant weight is achieved.
- Calculation: The solubility (S) in grams of solute per 100 g of solvent can be calculated using the following equation:

$$S = (m_{\text{solute}} / m_{\text{solvent}}) * 100$$

where:

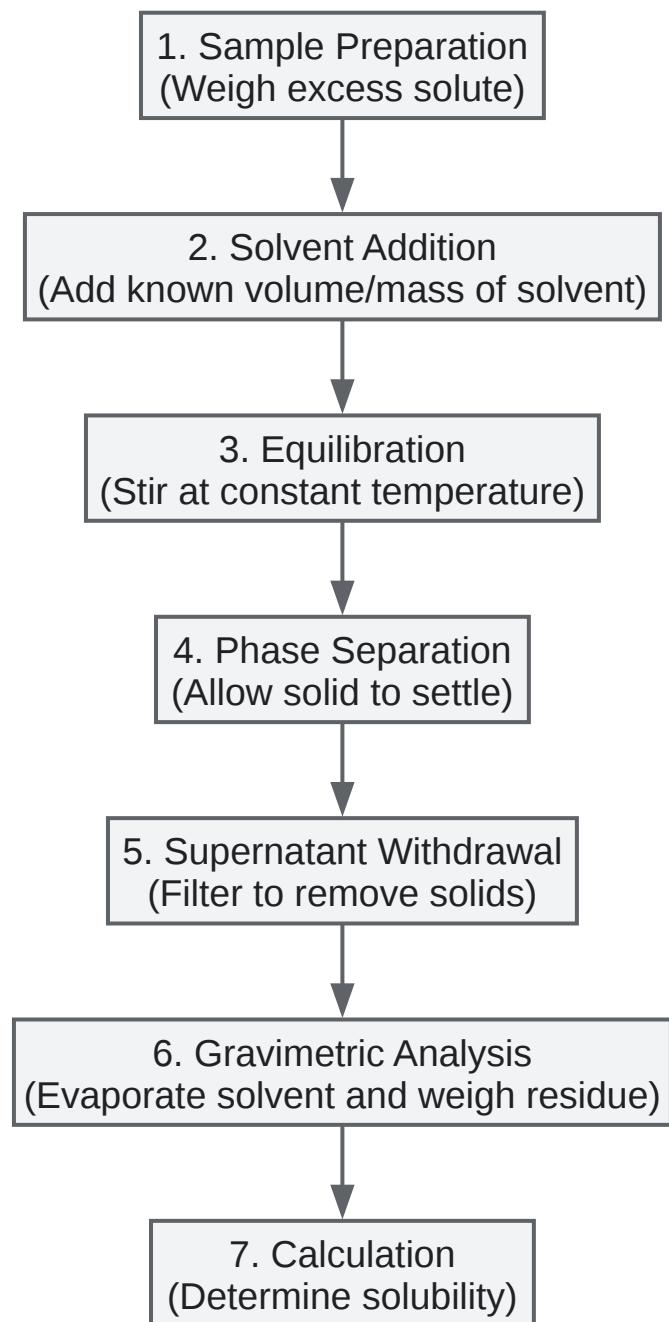

- m_{solute} is the mass of the dried residue (**3,5-dinitropyridine**).
- m_{solvent} is the mass of the solvent in the withdrawn supernatant (can be calculated from the volume and density of the solvent at the experimental temperature).

3.3. Data Correlation The experimental solubility data at different temperatures can be correlated using thermodynamic models such as the Apelblat equation or the van 't Hoff

equation to determine thermodynamic parameters of dissolution.

Synthesis of 3,5-Dinitropyridine

The synthesis of **3,5-dinitropyridine** can be achieved through the nitration of pyridine derivatives. A common route involves the nitration of 2-hydroxypyridine followed by further transformations. The following is a representative synthetic scheme.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **3,5-dinitropyridine**.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the experimental determination of solubility as described in Section 3.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for **3,5-dinitropyridine** in common organic solvents is currently unavailable in the public domain, this technical guide provides researchers with the necessary tools to generate this critical information. The detailed experimental protocol for

solubility determination offers a standardized approach to obtaining reliable data. The included solubility data for the structurally related 2,6-diamino-**3,5-dinitropyridine** serves as a valuable, albeit preliminary, reference for solvent screening and experimental design. The outlined synthetic pathway and experimental workflow visualizations further support the practical application of this information in a research and development setting. It is recommended that researchers perform their own solubility determinations for **3,5-dinitropyridine** to ensure the accuracy of data for their specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Solubility of 3,5-Dinitropyridine in Common Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b058125#solubility-of-3-5-dinitropyridine-in-common-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com